Methyl diisopropylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N,N-di(propan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHAFOCJRPXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340900 | |
| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-49-3 | |
| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for Methyl Diisopropylcarbamate and Analogues
Catalytic Approaches in Diisopropylcarbamate Synthesis
Catalysis offers efficient, selective, and often more sustainable routes to carbamate (B1207046) synthesis compared to traditional stoichiometric methods. Both homogeneous and heterogeneous catalytic systems have been developed, each presenting distinct advantages for the formation of diisopropylcarbamates.
Homogeneous catalysis provides high activity and selectivity due to well-defined active sites and excellent catalyst-substrate accessibility. rsc.orgmdpi.com The synthesis of simple alkyl carbamates like methyl diisopropylcarbamate can be achieved through various pathways, including the reaction of an amine with a carbonyl source and an alcohol. Transition metal complexes, particularly those based on ruthenium, rhodium, and iron, have been investigated for related transformations, such as the dehydrogenation of methanol (B129727), which can be a component of carbamate synthesis. nih.gov For instance, iron-pincer complexes have demonstrated high activity in methanol reforming, showcasing the potential of base-metal catalysts in reactions involving C1 feedstocks. nih.gov
A prevalent modern approach involves the use of carbon dioxide (CO₂) as a safe and renewable C1 source. nih.gov Homogeneous catalysts are pivotal in activating the relatively inert CO₂ molecule. The catalytic cycle often involves the formation of a metal-carbamate intermediate from the reaction of an amine (like diisopropylamine) with CO₂, which is then alkylated to produce the final carbamate. While specific studies focusing solely on this compound are scarce, the general mechanisms are well-established for other carbamates and are directly applicable.
Heterogeneous catalysts are prized for their operational simplicity, thermal stability, and ease of separation and recycling, which are key tenets of green chemistry. rsc.orgchinesechemsoc.org Various solid catalysts have been developed for carbamate synthesis, mitigating the product contamination issues often associated with homogeneous systems. google.com
Recent research has explored the use of advanced materials as heterogeneous catalysts. For example, superparamagnetic iron oxide nanoparticles (Fe₃O₄) have been employed as a recyclable catalyst for the direct synthesis of carbamates, demonstrating high efficiency and the ability to be recovered using a simple magnet. ctu.edu.vn Another class of effective heterogeneous catalysts includes binary oxides, such as those containing lanthanoids and other metals like zirconium or titanium, which have been patented for the production of aromatic carbamates from amines and organic carbonates. google.com The mechanism on these solid surfaces can involve the synergistic action of acid-base sites that facilitate the absorption of reactants and the stabilization of intermediates. researchgate.net While often applied to more complex or aromatic carbamates, these heterogeneous systems provide a robust framework for the clean production of simple alkyl carbamates.
Table 1: Comparison of Catalytic Systems for Carbamate Synthesis
| Catalyst Type | Examples | Key Advantages | Typical Substrates | Reference |
|---|---|---|---|---|
| Homogeneous | Ru, Rh, Fe pincer complexes | High activity, high selectivity, well-defined mechanism | Amines, CO₂, Alcohols | nih.gov |
| Heterogeneous | Supported Pd, Fe₃O₄ nanoparticles, Mixed metal oxides (Li-Ln-M-O) | Easy separation, reusability, process simplification | Aromatic amines, Organic carbonates, Alcohols | google.comctu.edu.vnresearchgate.net |
| Organocatalyst | DBU, Chiral Phosphoric Acids, Isothioureas | Metal-free, mild conditions, high stereoselectivity | Amino alcohols, Unsaturated amines, Aldehydes | organic-chemistry.orgirb.hr |
Homogeneous Catalysis for this compound Formation
Stereoselective Synthesis and Asymmetric Methodologies
While this compound is an achiral molecule, the N,N-diisopropylcarbamoyl group is a cornerstone of modern asymmetric synthesis. Its steric bulk and ability to act as a powerful directing group for lithiation have been exploited to synthesize a vast array of chiral analogues with high levels of stereocontrol.
The diisopropylcarbamoyl group is a premier ortho-directing group in aromatic systems and an effective directing group for the deprotonation of sp³ C-H bonds alpha to an oxygen atom in allylic and benzylic systems. This property has been widely harnessed in stereoselective synthesis. The seminal work by Hoppe and others demonstrated that deprotonation of allylic N,N-diisopropylcarbamates using sec-butyllithium (B1581126) in the presence of the chiral diamine (-)-sparteine (B7772259) proceeds with high enantioselectivity. nih.gov The resulting configurationally stable lithium-sparteine carbanion can then react with various electrophiles to furnish enantioenriched products. nih.govresearchgate.net
This strategy has been extended to the synthesis of highly substituted bicyclic γ-lactones and other complex scaffolds. researchgate.netresearchgate.net The carbamate group directs the initial stereoselective deprotonation, and subsequent transformations build upon this established chirality. Oxazolidinones, another class of cyclic carbamates, also serve as powerful chiral auxiliaries, although they are typically used by attaching them to an acyl chain rather than acting as a directing group in the same manner as the diisopropylcarbamoyl moiety. nih.govpublish.csiro.au
Beyond ligand-directed deprotonation, the synthesis of chiral carbamate analogues has been advanced through various enantioselective and diastereoselective catalytic methods. Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines provides direct access to axially chiral carbamates with high enantioselectivity under mild conditions. rsc.org
For the synthesis of centrally chiral carbamates, organocatalysis has emerged as a powerful tool. Bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂. acs.orgnih.govnih.gov These catalysts stabilize the carbamic acid intermediate and activate it for subsequent enantioselective carbon-oxygen bond formation. acs.org Furthermore, palladium-catalyzed enantioselective Markovnikov addition of carbamates to allylic alcohols has been developed for the construction of chiral α-secondary and α-tertiary amines, which are isolated as their carbamate-protected forms. escholarship.org These reactions often proceed with good to excellent enantioselectivities and demonstrate the versatility of modern catalysis in creating chiral molecules featuring a carbamate functional group.
Table 2: Examples of Asymmetric Synthesis Yielding Chiral Carbamate Analogues
| Methodology | Catalyst/Auxiliary | Substrate Type | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Directed Lithiation | sec-BuLi / (-)-Sparteine | Allylic diisopropylcarbamates | Enantioenriched functionalized olefins | High dr and ee | nih.govresearchgate.net |
| Asymmetric Ring-Opening | Copper / Chiral Ligand | Cyclic diaryliodoniums, CO₂, amines | Axially chiral carbamates | High yields and ee | rsc.org |
| CO₂ Capture/Cyclization | Bifunctional Organocatalyst | Unsaturated basic amines, CO₂ | Enantioenriched cyclic carbamates | High ee | acs.orgnih.gov |
| Aza-Wacker Addition | Palladium / Chiral Ligand | Allylic alcohols, carbamates | β-Amino alcohols (as carbamates) | Moderate to good ee | escholarship.org |
Chiral Auxiliaries and Ligand-Directed Synthesis
Novel Synthetic Routes and Reaction Development
The quest for more efficient, sustainable, and versatile methods for carbamate synthesis continues to drive innovation. A significant trend is the utilization of CO₂ as a building block, replacing hazardous reagents like phosgene. rsc.org One-pot, three-component coupling reactions of an amine, CO₂, and an alkyl halide, often facilitated by a simple base like cesium carbonate, provide a highly efficient and atom-economical route to carbamates. acs.org
The development of dual-catalysis systems represents another frontier, where two distinct catalytic cycles operate synergistically to enable novel transformations. nih.gov For example, combining photoredox catalysis with organocatalysis or transition metal catalysis can open up new reaction pathways for carbamate synthesis under exceptionally mild conditions. Recent advances in asymmetric catalysis, including the development of novel chiral phosphoric acids and isothiourea-based organocatalysts, continue to expand the toolbox for preparing enantiopure carbamates and their derivatives with remarkable efficiency and selectivity. irb.hrfrontiersin.org These cutting-edge strategies underscore the dynamic nature of synthetic chemistry and its continuous evolution towards more powerful and sustainable methods.
Ligand Exchange Reactions in Diisopropylcarbamate Synthesis
The synthesis of carbamates through ligand exchange reactions at the carbonyl carbon represents a versatile and atom-economical approach. While direct ligand exchange on a pre-existing diisopropylcarbamate is less common, the principle of exchanging an alkoxy or other leaving group for a diisopropylamino moiety, or vice-versa, is a key strategy. This can be viewed through the lens of transesterification or transcarbamoylation reactions.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by acids or bases. wikipedia.org In the context of carbamate synthesis, a readily available carbamate, such as methyl carbamate, can theoretically undergo transesterification with isopropanol (B130326) to yield this compound, or an N,N-diisopropylcarbamate ester could exchange its alkoxy group with methanol. The reaction equilibrium is typically driven by using one of the reactants in excess or by removing a volatile product. wikipedia.org
A more direct analogy is found in transcarbamoylation reactions. For instance, tin-catalyzed transcarbamoylation has been demonstrated as a mild method for the synthesis of various carbamates. In this approach, methyl carbamate serves as an effective carbamoyl (B1232498) donor. The reaction proceeds with broad functional group tolerance, making it a potentially valuable tool for the synthesis of complex carbamate structures. While a specific example for this compound is not prominent in the literature, the general applicability of this method suggests its potential.
The proposed mechanism for such a reaction involves the activation of the carbamate carbonyl group by a catalyst, followed by nucleophilic attack of the alcohol or amine. For example, in a base-catalyzed transesterification, an alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group and forming the new ester. masterorganicchemistry.com
A hypothetical reaction scheme for the synthesis of this compound via a tin-catalyzed transcarbamoylation of diisopropylamine (B44863) with methyl carbamate is presented below:
Hypothetical Tin-Catalyzed Transcarbamoylation
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
This methodology highlights a shift towards milder and more selective synthetic routes for carbamate synthesis, moving away from hazardous reagents like phosgene.
Palladium-Catalysed Coupling Reactions Involving Diisopropylcarbamate Moieties
Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of diisopropylcarbamate synthesis, palladium-catalyzed reactions offer advanced strategies for the construction of the carbamate scaffold and its analogues.
One of the notable applications involves the palladium-catalyzed carbamoylation of C(sp³)-H bonds. A general and user-friendly synthesis of β-lactams has been reported using this method, which operates under stoichiometric carbon monoxide. nih.gov This reaction is compatible with a range of primary, secondary, and activated tertiary C-H bonds, showcasing the versatility of palladium catalysis in forming C-N bonds for carbamate-related structures. nih.gov The potential for enantioselective versions of this reaction further enhances its utility in synthesizing chiral carbamate-containing molecules. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing aryl carbamates. An efficient method for the synthesis of aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This approach provides direct access to a variety of aryl carbamates, which are important intermediates in pharmaceuticals and agrochemicals.
While direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, the principles of palladium-catalyzed carbonylation and cross-coupling reactions provide a framework for designing such synthetic routes. For instance, a hypothetical palladium-catalyzed carbonylative coupling of diisopropylamine with a methylating agent could be envisioned.
The following table summarizes key findings in palladium-catalyzed reactions relevant to the synthesis of carbamate moieties:
Palladium-Catalyzed Reactions for Carbamate Synthesis and Analogues
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| C(sp³)-H Carbamoylation | Alkanes, Carbon Monoxide | Pd(0) / Ligand | β-Lactams | nih.gov |
| Cross-Coupling | Aryl Chlorides/Triflates, Sodium Cyanate, Alcohol | Pd Catalyst / Ligand | Aryl Carbamates | organic-chemistry.org |
| Aminocarbonylation | 1-Iodoisoquinoline, Various Amines | Pd(OAc)₂ / PPh₃ or XantPhos | Isoquinoline-1-carboxamides | mdpi.com |
These examples underscore the potential of palladium catalysis in developing novel and efficient syntheses of this compound and its analogues, offering pathways to complex molecules with high degrees of functional group tolerance and stereocontrol.
Alternative Synthetic Approaches for Carbamate Scaffolds (e.g., urea (B33335) and methanol based methodologies)
The use of urea and methanol as starting materials for carbamate synthesis represents a greener and more sustainable alternative to traditional methods that often employ toxic reagents like phosgene. nih.gov This approach is particularly attractive due to the low cost and ready availability of urea and methanol.
The reaction of urea with alcohols to form carbamates can be catalyzed by a variety of catalysts, including metal oxides, Lewis acids, and heterogeneous catalysts. thieme-connect.comresearchgate.netrsc.org A general study on the iron-catalyzed reaction of urea with alcohols has demonstrated a safe and efficient route to primary carbamates. nih.gov This method is atom-economical and provides direct access to valuable compounds using a simple iron(II) catalyst. nih.gov
Indium(III) triflate has also been shown to be an effective catalyst for the synthesis of primary carbamates from alcohols and urea. thieme-connect.com This method boasts good to excellent yields for a variety of linear, branched, and cyclic alcohols. thieme-connect.com A key advantage of this protocol is the ease of product isolation, often requiring only simple filtration or crystallization. thieme-connect.com
Heterogeneous catalysts, such as TiO₂–Cr₂O₃/SiO₂, have been developed for the synthesis of N-substituted carbamates from amines, urea, and alcohols. rsc.org These catalysts offer the benefit of easy separation from the reaction mixture and the potential for reuse without significant loss of activity. rsc.org The catalytic activity is often attributed to the acidic and basic sites on the catalyst surface. rsc.org
The mechanism of carbamate formation from urea and an alcohol generally involves the nucleophilic attack of the alcohol on the carbonyl group of urea, leading to the elimination of ammonia (B1221849) and the formation of the carbamate. nih.govresearchgate.net The reaction conditions, such as temperature and pressure, as well as the choice of catalyst, can significantly influence the reaction rate and selectivity.
The following table summarizes the research findings for the synthesis of carbamates using urea and alcohol-based methodologies:
Catalytic Synthesis of Carbamates from Urea and Alcohols
| Catalyst | Alcohol Substrate | Key Findings | Yield | Reference |
|---|---|---|---|---|
| Iron(II) Catalyst | Various alcohols | Safe and atom-economical synthesis of primary carbamates. | Good to excellent | nih.gov |
| Indium(III) Triflate | Benzyl (B1604629) alcohol and others | Efficient synthesis of primary carbamates with broad substrate scope. | Up to 91% | thieme-connect.com |
| TiO₂–Cr₂O₃/SiO₂ | Various alcohols and amines | Effective for N-substituted carbamates; reusable catalyst. | 95–98% | rsc.org |
| Graphene Oxide | Aromatic and aliphatic alcohols | Metal-free, environmentally benign catalyst for primary carbamates. | Up to 94% | researchgate.net |
These alternative synthetic strategies highlight a significant move towards more environmentally friendly and efficient processes for the production of carbamates, with broad applicability to the synthesis of this compound and its analogues.
Conformational Analysis and Stereochemical Investigations of Methyl Diisopropylcarbamate Systems
Theoretical Frameworks for Conformational Dynamics of N,N-Diisopropylcarbamates
The conformational landscape of N,N-diisopropylcarbamates is primarily governed by the rotation around the C-N bond, leading to different spatial arrangements of the bulky isopropyl groups. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface (PES) associated with these rotations. auremn.org.brescientificpublishers.com By systematically varying the relevant dihedral angles, researchers can identify the most stable conformers, which correspond to the minima on the PES. auremn.org.brescientificpublishers.com
For instance, in related systems, computational studies have successfully predicted the preferred conformations by analyzing the interplay of steric and electronic effects. researchgate.netethz.ch The bulky diisopropylamino group significantly influences the rotational barrier and the relative energies of the conformers. These theoretical models provide a foundational understanding of the dynamic behavior of these molecules in solution.
Spectroscopic Elucidation of Conformational Isomers (e.g., NMR, IR)
Experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for validating the theoretical predictions and providing tangible evidence of conformational isomers. auremn.org.br
NMR Spectroscopy: Variable-temperature NMR studies are particularly powerful. At sufficiently low temperatures, the interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each isomer. auremn.org.brlibretexts.org The analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data provides detailed information about the geometry and relative populations of the conformers. organicchemistrydata.orgmdpi.com For example, the presence of multiple sets of peaks in an NMR spectrum at low temperature can indicate the co-existence of different conformational states. libretexts.org
IR Spectroscopy: IR spectroscopy can also distinguish between conformers based on differences in their vibrational frequencies. auremn.org.br The position and intensity of characteristic bands, such as the carbonyl (C=O) stretching frequency, can be sensitive to the conformational state of the molecule. auremn.org.br
The combination of theoretical calculations and spectroscopic data allows for a comprehensive understanding of the conformational equilibria in diisopropylcarbamate systems. auremn.org.brresearchgate.net
Stereoselective Transformations Directed by Diisopropylcarbamate Moieties
The diisopropylcarbamate group is a powerful directing group in a variety of stereoselective transformations, primarily due to its ability to coordinate with organolithium bases and direct deprotonation to a specific site. mdpi.comnih.gov
Lithiation and Electrophilic Substitution Stereochemistry
The lithiation of substrates containing a diisopropylcarbamate group, often achieved with alkyllithium reagents in the presence of a ligand like tetramethylethylenediamine (TMEDA) or (-)-sparteine (B7772259), generates a configurationally stable organolithium intermediate. mdpi.comthieme-connect.com This stability is attributed to the intramolecular chelation of the lithium ion by the carbamoyl (B1232498) group. mdpi.com
The subsequent reaction of this lithiated intermediate with an electrophile often proceeds with a high degree of stereoselectivity. thieme-connect.comdntb.gov.ua The stereochemical outcome, whether retention or inversion of configuration, is influenced by factors such as the nature of the electrophile, the solvent, and the specific ligands used. dntb.gov.ua For example, the reaction of lithiated carbamates with different electrophiles can lead to a variety of highly enantioenriched products. researchgate.net
| Substrate | Reagent/Conditions | Electrophile | Product Stereochemistry | Reference |
| 1-Aryl-1-alkenyl N,N-diisopropylcarbamate | n-BuLi/TMEDA | CO2 | High diastereoselectivity | thieme-connect.comlookchem.com |
| (-)-Myrtenyl N,N-diisopropylcarbamate | n-BuLi/(-)-sparteine | Various | High enantiomeric excess | researchgate.net |
| 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl diisopropylcarbamate | s-BuLi/ether | Various | >95% diastereoselectivity | mdpi.com |
Dynamic Kinetic Diastereoisomer Resolution in Carbamate (B1207046) Reactions
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org In the context of diisopropylcarbamate chemistry, DKR can be applied when a chiral center is generated that can be easily epimerized under the reaction conditions. wikipedia.org
This process involves the rapid interconversion of the two diastereomeric intermediates, allowing a chiral catalyst or reagent to selectively react with one of the diastereomers. princeton.edunih.gov This selective reaction effectively funnels the entire starting material into a single stereoisomeric product. For example, the deprotonation of certain carbamates in the presence of a chiral ligand can lead to a dynamic thermodynamic resolution of the resulting organolithium complexes, which can then be trapped with electrophiles to yield highly enantioenriched products. researchgate.net
Key conditions for a successful DKR include:
The rate of racemization (or epimerization) of the substrate must be comparable to or faster than the rate of the slower reacting enantiomer. princeton.edu
The kinetic resolution step should be highly selective and irreversible. princeton.edu
Influence of Substituent Effects on Stereochemical Outcomes
The electronic and steric properties of substituents on the carbamate or the substrate can significantly influence the stereochemical outcome of reactions. libretexts.orgsit.edu.cn
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the acidity of the proton being removed during lithiation and can affect the stability of the resulting organolithium intermediate. libretexts.org
Steric Effects: The size of substituents can dictate the facial selectivity of an approaching electrophile, leading to a preference for one diastereomer over another. libretexts.org For example, bulky substituents may hinder the approach of a reagent from one face of the molecule, thereby directing the reaction to the less hindered face. In the context of aromatic systems, bulky substituents can disfavor ortho-substitution due to steric hindrance. libretexts.org
The interplay of these substituent effects is a critical consideration in designing stereoselective syntheses utilizing the diisopropylcarbamate directing group.
Mechanistic Studies of Chemical Transformations Involving Diisopropylcarbamate Functional Groups
Organometallic Reactions Mediated by Diisopropylcarbamate Ligands
The diisopropylcarbamate moiety, particularly the aryl O-carbamate, is recognized as one of the most effective directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. acs.org These reactions involve the deprotonation of the aromatic ring at a position ortho to the carbamate (B1207046) group by a strong organolithium base, followed by quenching with an electrophile. The bulky diisopropyl groups on the nitrogen atom are crucial as they prevent competitive nucleophilic addition of the organolithium reagent to the carbonyl group. unito.it
Lithium diisopropylamide (LDA) is a frequently used strong base for the ortholithiation of aryl diisopropylcarbamates. nih.govacs.orgnih.gov The reaction involves the removal of an ortho proton from the aromatic ring by LDA, creating a lithiated intermediate that can then react with various electrophiles. acs.org For example, the LDA-mediated ortholithiation of 3-fluorophenyl-N,N-diisopropyl carbamate in tetrahydrofuran (B95107) (THF) at -78°C has been a subject of detailed mechanistic investigation. nih.govacs.orgnih.gov These studies reveal that the process is far from simple, exhibiting unusual rate behaviors that point to a complex interplay of different chemical species. nih.gov The diisopropylcarbamate group's ability to direct this regioselective metalation makes it a cornerstone for the synthesis of 1,2-disubstituted aromatic compounds. researchgate.net
The reactivity of LDA in ortholithiation reactions is profoundly influenced by its state of aggregation and solvation in solution. nih.gov In THF, LDA exists in an equilibrium between monomeric and dimeric forms, and both can be the active species in the metalation, depending on the reaction conditions and substrate. nih.govnih.gov
Aggregation: Spectroscopic and kinetic studies have shown that LDA-mediated reactions can proceed through both monomer-based and dimer-based pathways. nih.gov The large number of possible aggregation and solvation states can lead to diverse and sometimes paradoxical mechanistic scenarios. nih.gov For instance, the rate-limiting step can shift from the proton transfer itself to the deaggregation of LDA clusters. nih.govresearchgate.net
Solvation: The solvent, typically THF, plays a critical role by coordinating to the lithium ions, which stabilizes LDA aggregates and modulates their reactivity. The degree of solvation can influence the equilibrium between different aggregates. For example, THF is known to stabilize LDA dimers through solvation. The exchange of solvent molecules and aggregates can have activation barriers comparable to the lithiation itself, especially at low temperatures like -78°C, leading to complex kinetic profiles. nih.gov
A striking feature of LDA-mediated ortholithiations of some aryl diisopropylcarbamates is the observation of autocatalysis. nih.govacs.orgnih.gov This phenomenon occurs when a product of the reaction acts as a catalyst for the reaction itself. In the case of the ortholithiation of 3-fluorophenyl-N,N-diisopropyl carbamate, the aryllithium product (ArLi) forms mixed dimers with the starting LDA. nih.gov These LDA-ArLi mixed aggregates are significantly more reactive than LDA itself and can metalate the aryl carbamate in a highly efficient, post-rate-limiting step, leading to an acceleration of the reaction rate as the product concentration increases. acs.orgnih.gov
This autocatalytic behavior leads to unusual and complex reaction kinetics:
Linear Decays: Instead of the expected exponential decay of the substrate concentration, linear decays have been observed, which can indicate a zeroth-order dependence on the substrate. nih.gov This suggests the rate-limiting step does not involve the substrate, such as the deaggregation of LDA or the formation of the highly reactive mixed dimers. nih.govnih.gov
Sigmoidal Profiles: The formation of the product can follow a sigmoidal curve, showing an initial lag phase followed by a rapid acceleration, which is a classic sign of autocatalysis. nih.gov
Complex Reaction Orders: The reaction order can change depending on the concentrations of the reactants. nih.gov For instance, the ortholithiation of 1,4-bis(trifluoromethyl)benzene (B1346883) shows a zeroth-order dependence on the arene at high LDA concentrations but a first-order dependence at low arene concentrations, transitioning to zeroth-order again at high arene concentrations due to rate-limiting deaggregation. nih.gov
A proposed mechanistic model for the autocatalysis in the lithiation of 3-fluorophenyl-N,N-diisopropyl carbamate involves two key rate-limiting steps: an initial, slower LDA dimer-based metalation, followed by a rate-limiting condensation of the aryllithium product with another LDA dimer to form the catalytically active mixed dimers. nih.govacs.orgnih.gov
| Reaction Parameter | Observation | Mechanistic Implication |
| Substrate Decay | Linear or Sigmoidal | Evidence of autocatalysis; rate-limiting step may not involve the substrate. nih.gov |
| Product Formation | Delayed onset followed by acceleration | Formation of highly reactive autocatalytic species (LDA-ArLi mixed dimers). nih.gov |
| Dependence on [LDA] | Complex, can shift reaction order | Involvement of different LDA aggregates (monomers, dimers) in competing pathways. nih.gov |
| Dependence on [Substrate] | Can be zeroth-order or first-order | The rate-limiting step can switch between deaggregation and metalation. nih.gov |
Role of Aggregation and Solvation in LDA Reactivity
Radical Reaction Pathways and Intermediate Characterization
While organometallic pathways dominate the chemistry of diisopropylcarbamates, radical reactions represent another, albeit less explored, avenue of transformation. libretexts.org Radical reactions proceed through initiation, propagation, and termination steps involving single-electron intermediates. libretexts.org
In the context of transformations involving diisopropylcarbamate functionalities, radical intermediates could be generated, for example, through the homolytic cleavage of a bond initiated by light or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orgsioc-journal.cn For instance, the Barton decarboxylation is a classic radical reaction where a carboxylic acid derivative is converted to a thiohydroxamate ester, which then undergoes radical-induced decarboxylation. libretexts.org While not directly involving a carbamate, similar principles could apply.
Studies have described "self-terminating radical reactions" where oxygen-centered radicals add to alkynes. beilstein-journals.org It is conceivable that radicals derived from or interacting with a diisopropylcarbamate could undergo such pathways. For example, a radical could potentially add to the carbonyl group of the carbamate, although this is less common. More plausible is the generation of a carbon-centered radical on a molecule containing a diisopropylcarbamate group, which could then undergo further reaction. libretexts.org The characterization of such transient radical intermediates often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy, though often their existence is inferred from the final products. nih.gov
Intramolecular Rearrangements and Cyclization Mechanisms
The diisopropylcarbamate group can facilitate or participate in intramolecular rearrangements, often following an initial metalation event. A notable example is the 1,2-carbamoyl migration. In this type of reaction, lithiation of an alkyl N,N-diisopropylcarbamate at the α-carbon, typically with s-BuLi, can be followed by an intramolecular migration of the carbamoyl (B1232498) group from the oxygen atom to the adjacent lithiated carbon. nih.gov This rearrangement proceeds through an addition-elimination mechanism, likely involving an alkoxy-oxirane-like intermediate, to furnish an α-hydroxy amide with retention of configuration at the carbon center. nih.gov
| Rearrangement Type | Description | Key Features |
| 1,2-Carbamoyl Migration | Intramolecular transfer of the CON(i-Pr)₂ group from an oxygen to an adjacent carbanion. | Initiated by lithiation; proceeds with retention of configuration; yields α-hydroxy amides. nih.gov |
| 1,2-Metalate Rearrangement | Migration of a group in a boronate complex, which can be initiated by addition to a lithiated carbamate. | Used in the synthesis of complex molecules like 1-aryl-1,2-dialkylethenes. researchgate.net |
Cyclization reactions can also be a key feature of diisopropylcarbamate chemistry. For example, lithiation of S-(o-tolyl) diethylthiocarbamate (a related thio-analogue) followed by reaction with aldehydes leads to 3-substituted 3-benzylidenebenzo[b]thiophen-2(3H)-ones, indicating an initial metalation followed by an intramolecular cyclization/condensation sequence. acs.org Similarly, the lithiation of (-)-myrtenyl N,N-diisopropylcarbamate can initiate sequences that lead to the formation of annulated five-membered rings. researchgate.net These reactions highlight the synthetic versatility imparted by the carbamate group in constructing complex cyclic and heterocyclic systems.
Advanced Analytical Techniques for Structural Elucidation and Quantification in Methyl Diisopropylcarbamate Research
Spectroscopic Methodologies for Complex Carbamate (B1207046) Structures
Spectroscopy is a cornerstone in the chemical analysis of carbamates, providing fundamental information about molecular structure, functional groups, and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) in Mechanistic and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like methyl diisopropylcarbamate. youtube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. msu.edu
¹H NMR spectroscopy gives insights into the number and types of hydrogen atoms present. youtube.com For a compound like this compound, distinct signals would be expected for the methyl (CH₃) group protons and the methine (CH) and methyl (CH₃) protons of the two isopropyl groups. The chemical shift (δ, measured in ppm) of these signals indicates their electronic environment, while the integration of the peak areas reveals the relative number of protons for each signal. youtube.comsigmaaldrich.com Spin-spin coupling patterns, observed as splitting of signals into multiplets (e.g., doublets, septets), reveal the connectivity of neighboring protons. youtube.com
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom: the carbonyl carbon (C=O) of the carbamate group, the methoxy (B1213986) carbon (OCH₃), and the methine (CH) and methyl (CH₃) carbons of the isopropyl groups. bhu.ac.in The chemical shifts of these signals are characteristic of their functional group type. sigmaaldrich.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in
While ¹⁹F NMR is not directly applicable to this compound itself, it is a powerful technique for analyzing fluorinated analogues or for use in mechanistic studies involving fluorine-containing reagents. msu.edu The principles are similar to ¹H NMR, but it is specific to the fluorine nucleus.
NMR is also crucial for mechanistic studies, allowing researchers to monitor reaction progress, identify intermediates, and understand the stereochemistry of reactions involving carbamates. nih.govnih.gov
Table 1: Representative NMR Data for Diisopropylcarbamate Structures
| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |
| ¹H | -CH(CH₃)₂ (isopropyl) | 3.8 - 4.1 | Broad Multiplet / Septet |
| -CH(CH ₃)₂ (isopropyl) | 1.1 - 1.3 | Doublet | |
| -OCH ₃ (methyl ester) | ~3.7 | Singlet | |
| ¹³C | C =O (carbamate) | 154 - 156 | Singlet |
| -C H(CH₃)₂ (isopropyl) | 45 - 47 | Singlet | |
| -OC H₃ (methyl ester) | ~52 | Singlet | |
| -CH(C H₃)₂ (isopropyl) | 20 - 22 | Singlet |
Note: Data is compiled from general knowledge of carbamate structures and related compounds. rsc.org Exact shifts can vary based on solvent and specific molecular structure.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS, TOF-MS) for Identification and Trace Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. For this compound, MS is used for both identification and quantification, often at trace levels. researchgate.netnih.gov
When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can analyze complex mixtures. researchgate.net The mass spectrometer ionizes the molecule after it elutes from the chromatograph. The resulting molecular ion peak confirms the molecular weight. For instance, a related compound, pyrrolidin-3-yl diisopropylcarbamate, shows a dominant [M+H]⁺ ion at m/z 215.2 in positive mode electrospray ionization (ESI). vulcanchem.com
The molecule then fragments in a predictable manner, creating a unique mass spectrum that acts as a chemical "fingerprint". youtube.com Common fragmentation patterns for carbamates and esters involve cleavage of bonds adjacent to the carbonyl (C=O) group. libretexts.org Analysis of these fragments helps to confirm the structure.
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity. lcms.cz In this technique, a specific fragment ion is selected and fragmented again, which is particularly useful for quantifying trace amounts of a compound in a complex matrix by minimizing background interference. researchgate.netnih.gov This high selectivity and sensitivity make LC-MS/MS a preferred method for analyzing carbamates in environmental and biological samples. researchgate.net Time-of-Flight (TOF) mass spectrometers provide high-resolution mass data, enabling the determination of a compound's elemental formula.
Table 2: Common Mass Spectrometry Fragments for Carbamate Esters
| Ion Type | Description | Potential Origin |
| [M+H]⁺ | Protonated Molecular Ion | The intact molecule with an added proton (common in ESI). |
| [M]⁺˙ | Molecular Ion | The intact molecule with one electron removed (common in EI). |
| Fragment | Loss of Alkoxy Group (-OR) | Cleavage of the ester C-O bond. libretexts.org |
| Fragment | Loss of Isopropyl Group | Cleavage of the N-C bond of the isopropyl group. |
| Fragment | McLafferty Rearrangement | A characteristic rearrangement for carbonyl-containing compounds. libretexts.org |
Note: Fragmentation is highly dependent on ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI) and energy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and studying molecular conformation. acs.org
Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups within this compound. rsc.org The carbamate group has a strong and characteristic carbonyl (C=O) stretching absorption, typically found in the range of 1720-1680 cm⁻¹. vulcanchem.commasterorganicchemistry.com Other important vibrations include the C-N stretch and the C-O stretch, as well as C-H bending and stretching from the alkyl groups. libretexts.org The absence or presence of certain peaks, like the N-H stretch (around 3500-3300 cm⁻¹) seen in primary or secondary carbamates, can confirm the N,N-disubstituted nature of this compound. vulcanchem.com
Raman spectroscopy is a complementary technique. researchgate.net While IR spectroscopy measures absorption of light, Raman measures the inelastic scattering of light. It is also sensitive to molecular vibrations and can provide information about the molecular backbone and symmetry. nih.gov For carbamates, characteristic peaks have been identified using Raman spectroscopy, which can aid in the identification of these compounds in various samples. nih.gov Quantum chemical calculations are often used alongside experimental Raman spectra to assign vibrational modes and study conformational isomers. acs.orgnih.gov
Chromatographic Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is fundamental to the analysis of this compound, especially when it is present in a complex sample matrix.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for the separation and quantification of carbamates. researchgate.netnih.gov The choice between them often depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing many carbamates, as some are thermally labile and can degrade at the high temperatures used in GC. epa.govcellmosaic.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Different compounds interact differently with the stationary phase, causing them to separate. lcms.cz For carbamates, reversed-phase columns (like C18 or specialized carbamate columns) are common. cellmosaic.comsepscience.com Detection is often achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). sepscience.com The retention time—the time it takes for the compound to pass through the column—is a characteristic property used for identification under specific conditions. A related compound, pyrrolidin-3-yl diisopropylcarbamate, has a reported HPLC retention time of 6.8 minutes on a C18 column. vulcanchem.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. nih.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column (stationary phase). Separation occurs based on the compound's boiling point and interactions with the stationary phase. nih.gov GC often provides high-resolution separations. nih.gov For some carbamates, derivatization may be necessary to increase volatility or improve thermal stability before GC analysis. chromatographyonline.com Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common detectors used with GC. nih.govnih.gov
Hyphenated Techniques for Enhanced Resolution and Specificity
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for chemical analysis, offering unparalleled resolution and specificity. researchgate.netnih.gov
GC-MS combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov As this compound and its related fragments pass through the GC column, they are separated and then directly introduced into the mass spectrometer for ionization and detection. This allows for positive identification based on both retention time and the mass spectrum. nih.gov
LC-MS , and particularly LC-MS/MS , is arguably the most powerful technique for carbamate analysis in complex matrices. lcms.czrsc.org HPLC separates the target compound from interferences, which are common in environmental or biological samples. chromatographyonline.comlcms.cz The mass spectrometer then provides highly selective and sensitive detection, allowing for quantification at very low levels (µg/L or lower). chromatographyonline.comlcms.cz The development of specialized columns, such as those designed specifically for carbamates, can significantly reduce analysis times from over 20 minutes to less than 5 minutes. sepscience.com
These hyphenated methods are essential for robust and reliable analysis, providing the confidence needed for structural confirmation and accurate quantification in research and regulated environments. researchgate.net
Novel Derivatization Strategies for Enhanced Analytical Performance in this compound Research
Pre-column and Post-column Derivatization for Target Analytes
Derivatization techniques, whether applied before or after the chromatographic column, are instrumental in enhancing the analysis of target compounds like this compound. actascientific.com These methods aim to improve the detection limits and quantification of the analyte and can help mitigate matrix effects. actascientific.com
Pre-column Derivatization
This approach involves reacting the analyte with a derivatizing agent before its introduction into the analytical column. actascientific.com A primary advantage of pre-column derivatization is the ability to use a wider range of reagents and reaction conditions. It has become a popular alternative to post-column methods due to its potential for greater sensitivity and faster analysis times. springernature.com For carbamates and related compounds, several reagents have been explored. For instance, in the analysis of amino acids, which share the carbamate functional group, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) have been successfully used. springernature.comnih.govnih.govresearchgate.net This reagent reacts with amino groups to form highly fluorescent derivatives, significantly enhancing detection by fluorescence or mass spectrometry. nih.gov The derivatization with AQC has been shown to be predictable with minimal side products. nih.gov While direct application to this compound is not explicitly detailed in the available literature, the principles of using such activated carbamate reagents for compounds with similar functional groups are well-established. acs.org
Another example is the use of heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical fluid carbon dioxide (SC-CO2) for the simultaneous extraction and derivatization of carbamate pesticides. This method converts the carbamates into derivatives that can be analyzed with high sensitivity by gas chromatography-electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). researchgate.net
Post-column Derivatization
In post-column derivatization, the chemical modification of the analyte occurs after it has been separated by the chromatographic column and before it reaches the detector. actascientific.com This technique is particularly useful for analytes that are not amenable to derivatization before separation or when the derivatization reaction produces multiple products that would complicate the chromatogram. actascientific.com
A widely used post-column derivatization method for carbamates, as described in U.S. EPA Method 531.2, involves the hydrolysis of the carbamate to release methylamine (B109427). chromatographyonline.com The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. chromatographyonline.com This approach significantly enhances the sensitivity and selectivity of the analysis, especially when using fluorescence detection. chromatographyonline.com This method allows for the measurement of carbamates at part-per-billion levels.
Table 1: Comparison of Pre-column and Post-column Derivatization Strategies for Carbamate Analysis
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Timing | Before chromatographic separation actascientific.com | After chromatographic separation actascientific.com |
| Reagent Flexibility | Wider range of reagents and conditions springernature.com | More limited due to compatibility with mobile phase |
| Sensitivity | Generally offers greater sensitivity springernature.com | Provides significant sensitivity enhancement chromatographyonline.com |
| Analysis Time | Can lead to faster overall analysis springernature.com | Adds a step after separation, potentially increasing time |
| Example Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) springernature.comnih.gov | o-phthalaldehyde (OPA) with a thiol chromatographyonline.com |
| Detection Method | Fluorescence, Mass Spectrometry nih.gov | Fluorescence chromatographyonline.com |
| Key Advantage | High sensitivity and flexibility springernature.com | Avoids complex chromatograms from multiple derivatives actascientific.com |
Derivatization for Chromatographic Resolution and Sensitivity Enhancement
Derivatization is a powerful tool not only for enhancing detector response but also for improving the chromatographic separation of analytes. By altering the chemical properties of a compound like this compound, its interaction with the stationary and mobile phases can be modified, leading to better resolution and peak shape.
Enhancing Chromatographic Resolution
Chemical derivatization can introduce specific functional groups that improve the separation of analytes from interfering matrix components. academicjournals.org For instance, introducing a nonpolar group can enhance retention on a reversed-phase column, while adding a charged function can facilitate separation by ion-exchange chromatography. academicjournals.org In the context of this compound, derivatization could potentially be used to resolve it from structurally similar compounds or impurities that might co-elute in its underivatized form. While specific derivatization strategies for improving the chromatographic resolution of this compound itself are not extensively documented, the principles applied to other carbamates are relevant. For example, the derivatization of carbamate pesticides with HFBA not only enhances sensitivity but also allows for their analysis by gas chromatography, a technique that might offer different selectivity compared to liquid chromatography. researchgate.net
Boosting Analytical Sensitivity
A primary driver for employing derivatization is the significant enhancement of analytical sensitivity. This is particularly crucial when analyzing trace levels of compounds. Derivatization can improve sensitivity in several ways:
Increased Detector Response: Many derivatizing agents are designed to introduce a chromophore or fluorophore into the analyte molecule, making it highly responsive to UV-Visible or fluorescence detectors. academicjournals.org As seen with the OPA derivatization of carbamates, the resulting fluorescent derivative allows for much lower detection limits than direct UV absorbance. chromatographyonline.com
Improved Ionization Efficiency in Mass Spectrometry: Derivatization can enhance the ionization efficiency of an analyte in techniques like electrospray ionization mass spectrometry (ESI-MS). academicjournals.org For example, derivatizing the amino groups of peptides with AQC has been shown to increase the detectability in RPLC/ESI-CID-HRMS/MS analysis. nih.gov A novel derivatizing agent, cyanoacetohydrazide, has been shown to increase ionization efficiency in positive mode for steroids, which could be applicable to other compounds. mdpi.com
Enhanced Volatility for Gas Chromatography: For compounds that are not sufficiently volatile for GC analysis, derivatization is often a prerequisite. academicjournals.org Alkylation, for example, is a common derivatization technique used to increase the volatility of compounds containing active hydrogen atoms, such as those found in some carbamate degradation products. researchgate.net
Table 2: Derivatization Reagents and Their Impact on Analytical Performance for Carbamate-Related Compounds
| Derivatizing Agent | Analyte Type | Analytical Technique | Enhancement |
| o-phthalaldehyde (OPA) | Carbamates (post-hydrolysis) | HPLC-Fluorescence | Increased sensitivity and selectivity chromatographyonline.com |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino acids, Peptides | HPLC-Fluorescence, RPLC/ESI-MS | Greater sensitivity, improved detectability springernature.comnih.gov |
| Heptafluorobutyric anhydride (HFBA) | Carbamate pesticides | GC-ECD, GC-MS | Excellent sensitivity, enables GC analysis researchgate.net |
| Cyanoacetohydrazide | Steroids | UHPLC-HRMS | Increased ionization efficiency in positive mode mdpi.com |
Computational Chemistry and Molecular Modeling of Methyl Diisopropylcarbamate Systems
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to understanding the electronic nature of methyl diisopropylcarbamate, offering precise calculations of its structure, stability, and reactivity.
Density Functional Theory (DFT) has become a standard method for studying carbamate (B1207046) systems due to its favorable balance of computational cost and accuracy. DFT calculations are widely used to determine optimized geometries, electronic properties, and reaction energetics. researchgate.netcdnsciencepub.com For molecules like this compound, DFT can predict key structural parameters and electronic descriptors.
Studies on various carbamates have demonstrated that DFT, particularly with hybrid functionals like B3LYP, can reliably model molecular structures and reactivity trends. cdnsciencepub.commdpi.comscirp.org For instance, frontier molecular orbital analysis (HOMO-LUMO) performed via DFT helps to understand the reactivity of carbamates. mdpi.com In the context of this compound, DFT would be applied to calculate properties such as atomic charges, molecular electrostatic potential, and orbital energies. These calculations are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
Furthermore, DFT is employed to investigate reaction mechanisms involving carbamates. For example, computational studies on the formation of allyl carbamates catalyzed by iridium have used DFT to analyze stereoselectivity and regioselectivity, elucidating the reaction pathways and transition states. acs.orgnih.gov Similarly, DFT calculations have been used to validate reaction pathways for carbamate formation catalyzed by palladium, confirming thermodynamic favorability. mdpi.com The stability of carbamates formed from CO2 and amines has also been successfully analyzed using DFT in conjunction with solvation models, showing good agreement with experimental data. researchgate.net
| Application of DFT to Carbamate Systems | Key Insights | Relevant Compounds Studied |
| Reactivity Analysis | Calculation of DFT descriptors (e.g., Hirshfeld charges, electronic affinity) to build quantitative structure–toxicity relationship (QSTR) models. mdpi.com | 178 carbamate derivatives mdpi.com |
| Reaction Mechanism | Investigation of iridium-catalyzed formation of allyl carbamates from CO2, detailing isomeric transition states and rate-determining steps. acs.orgnih.gov | Allyl carbamates acs.orgnih.gov |
| Thermodynamic Stability | Analysis of the relative stability of carbamates formed in CO2 absorption processes, combining DFT gas-phase energies with solvation models. researchgate.net | Series of amines used in CO2 capture researchgate.net |
| Organometallic Reactions | Study of Pd-N to Pd-O rearrangement in a model catalytic cycle for carbamate synthesis from CO2 and methane. nih.gov | Model palladium-carbamate complexes nih.gov |
For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.
Ab initio calculations have been applied to study fundamental properties of carbamates, such as protonation energies and conformational stabilities. cas.cz A theoretical study on the protonation of methyl carbamate and related molecules used the ab initio SCF method with various basis sets (MINI-1, 3-21G, 6-31G*) to optimize geometries and calculate proton affinities. cas.cz Such studies reveal how electronic charge is redistributed upon protonation, with a significant increase in negative charge on the carbonyl oxygen and a decrease on the nitrogen atom. cas.cz These methods can precisely determine the energetic barriers for rotation around the C-N bond, a key feature of the carbamate functional group. acs.orgnih.gov
While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for systems where DFT may not be sufficiently accurate. For this compound, high-accuracy ab initio calculations could provide definitive values for its gas-phase geometry, dipole moment, and the energy landscape of its conformers.
| Ab Initio Method | Application to Carbamate Systems | Findings |
| SCF Method | Study of protonation of carbamic acid and its methyl derivatives. cas.cz | Calculated proton affinities and investigated the effect of protonation on molecular geometry and charge distribution. cas.cz |
| HF & B3LYP | Calculation of vibrational frequencies for ethyl benzyl (B1604629) carbamates. scirp.org | The ab initio HF method was found to be more effective and computationally less expensive than B3LYP for calculating vibrational frequencies. scirp.org |
| Continuum Model | Investigation of the mechanism for carbamate formation from CO2 and alkanolamines. researchgate.net | Suggested a single-step, third-order reaction is most likely, without a stable zwitterion intermediate. researchgate.net |
Density Functional Theory (DFT) Applications to Carbamate Systems
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
This compound possesses significant conformational flexibility due to rotations around several single bonds, particularly the C-N bond and the bonds to the isopropyl groups. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and dynamic behavior of such flexible molecules. nih.gov
MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals how the molecule samples different conformations. This method is essential for understanding the accessible shapes of a molecule and the energetic barriers between them. A conformational analysis of methyl N,N-diisopropylcarbamate has been performed, highlighting a two-step conformational interconversion mechanism. acs.org
In a typical MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a solvent box) and its trajectory calculated over nanoseconds or longer. nih.govmdpi.com Analysis of this trajectory can identify the most stable conformers, the pathways for interconversion, and the timescale of these dynamic processes. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or catalysts.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods are frequently used to predict spectroscopic properties, such as vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are crucial for interpreting experimental data and confirming molecular structures.
DFT and ab initio methods can calculate the vibrational frequencies and intensities of a molecule. scirp.orgnih.gov For carbamates, studies have shown a very good match between theoretically calculated Raman spectra (using DFT with the B3LYP functional) and experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to observed spectral peaks. For this compound, such calculations would predict the characteristic frequencies for C=O stretching, C-N stretching, and the various modes associated with the isopropyl and methyl groups.
Similarly, NMR chemical shifts can be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical chemical shifts can be obtained. These predictions, when compared with experimental 7Li NMR data for crown ether complexes, have shown good agreement. nih.gov For this compound, predicting the 1H and 13C NMR spectra would help in assigning the peaks observed in experiments and in understanding how its conformation affects the chemical environment of each nucleus. The validation of computational predictions with experimental spectra provides confidence in the accuracy of the theoretical models. researchgate.net
| Spectroscopic Property | Computational Method | Application & Validation |
| Raman Spectra | Density Functional Theory (B3LYP/6-31G(d,p)) | Calculated spectra of carbamate pesticides showed a very good match with experimental spectra, allowing for the identification of characteristic peaks. nih.gov |
| Vibrational Frequencies | Ab initio HF and DFT (B3LYP) | Calculated frequencies for ethyl benzyl carbamates were scaled and compared with experimental IR data, with the HF method showing good performance. scirp.org |
| NMR Chemical Shifts | Density Functional Theory | Predicted optimized geometries for lithium-crown ether complexes were used to understand complexation behavior observed in 7Li NMR titrations. nih.gov |
Theoretical Studies of Organometallic Complexes and Reaction Pathways
This compound can act as a ligand in organometallic complexes or be a product of metal-catalyzed reactions. Theoretical studies are indispensable for elucidating the mechanisms of these reactions and understanding the structure and bonding in the resulting complexes. mdpi.com
Computational investigations, primarily using DFT, have provided detailed mechanistic insights into the formation of carbamates. For example, the iridium-catalyzed formation of allyl carbamates from CO2 and amines has been studied computationally. acs.orgnih.gov These studies mapped out the entire catalytic cycle, identified the rate-determining steps, and explained the origins of enantioselectivity by comparing the energy barriers of different diastereomeric pathways. acs.orgnih.gov Similar studies have been conducted on palladium-catalyzed pathways for carbamate formation. mdpi.comnih.gov
These theoretical models can analyze the geometry of transition states and intermediates, which are often too transient to be observed experimentally. By calculating the energies of these species, a complete potential energy surface for the reaction can be constructed. This allows researchers to understand why a particular catalyst is effective, how selectivity is controlled, and how the catalyst and substrates might be modified to improve the reaction outcome.
Computational Approaches for Structure-Reactivity and Structure-Selectivity Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity, reactivity, or selectivity. scispace.comresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed property.
For carbamates, QSAR and QSTR (Quantitative Structure-Toxicity Relationship) models have been developed to predict properties like toxicity. mdpi.com In one study, DFT descriptors such as the Hirshfeld charge on the carbonyl carbon and the electronic affinity were found to be important in determining the toxicity of carbamate compounds. mdpi.com
In the context of this compound, a QSAR or QSSR study would involve synthesizing and testing a series of related carbamates with variations in the alkyl groups. Computational chemistry would then be used to calculate a wide range of descriptors for each molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and conformational properties. By correlating these descriptors with measured reactivity or selectivity (e.g., in a specific catalytic reaction), a predictive model can be developed. mdpi.comresearchgate.netnih.gov Such models are valuable in medicinal chemistry and materials science for guiding the design of new molecules with desired properties.
Structure Activity Relationship Sar Studies in Diisopropylcarbamate Containing Molecules
Influence of Steric and Electronic Parameters on Carbamate (B1207046) Reactivity and Selectivity
The reactivity and selectivity of molecules containing a diisopropylcarbamate group are heavily dictated by the interplay of steric and electronic effects. The two isopropyl groups attached to the nitrogen atom create significant steric hindrance, which can impede the approach of reactants to the carbamate functional group or adjacent reaction sites. numberanalytics.comsolubilityofthings.comnumberanalytics.com
Steric hindrance from the diisopropylcarbamate group is a dominant factor in many reactions. For instance, in the design of prodrugs, the size of the N-alkyl substituents on a carbamate can determine its metabolic fate. A study on tapentadol (B1681240) prodrugs found that while the N,N-dimethylcarbamate derivative was successfully metabolized to the active drug, the N,N-diisopropylcarbamate version (WWJ03) was converted into inactive metabolites. This suggests the steric bulk of the diisopropyl groups prevented the necessary enzymatic cleavage, directing metabolism through an alternative, unproductive pathway. Similarly, computational studies on butyrylcholinesterase inhibitors revealed that bulky carbamate "warheads," such as a diisopropylcarbamate, could be sterically hindered from reaching and reacting with the catalytic serine residue in the enzyme's active site. chemrxiv.org
Electronic effects also play a critical role. The carbamate group is a powerful directed metalation group (DMG) in reactions like ortholithiation, a consequence of both its ability to coordinate with the metalating agent and its electronic influence on the aromatic ring. In the lithiation of 3-fluorophenyl-N,N-diisopropyl carbamate, the electron-withdrawing nature of the fluorine atom influences the acidity of the ortho protons, while the carbamate itself directs the lithium diisopropylamide (LDA) to the adjacent position. nih.gov The balance between the steric demands of the diisopropyl groups and the electronic activation provided by the carbamate is crucial for reaction efficiency and selectivity. numberanalytics.comnih.gov
The following table summarizes how steric bulk on the carbamate nitrogen influences the metabolic outcome of tapentadol prodrugs.
| Carbamate Prodrug | N-Substituents | Metabolic Outcome |
| WWJ01 | Dimethyl | Transformation into active tapentadol |
| WWJ02 | Diethyl | Metabolism into inactive metabolites |
| WWJ03 | Diisopropyl | Metabolism into inactive metabolites |
| Data sourced from Health & Environmental Research Online (HERO). |
Rational Design Principles for Modulating Chemical Behavior
Rational design involves the deliberate modification of a molecule's structure to achieve a desired chemical or biological property. rsc.org For diisopropylcarbamate-containing molecules, this often means balancing the group's steric and electronic properties to control reactivity and function.
A key principle in designing prodrugs, for example, is ensuring that the promoiety (the carbamate group) can be cleaved under specific physiological conditions to release the active drug. The case of the tapentadol carbamate prodrugs provides a clear design lesson: to achieve successful bioactivation via N-dealkylation, steric hindrance at the carbamate nitrogen must be minimized. The rational design process identified the N,N-dimethylcarbamate as the optimal choice, whereas the bulkier diethyl and diisopropyl analogues failed.
In the context of synthetic methodology, the diisopropylcarbamate group is often employed as a removable directing group. Its robust nature allows it to guide a reaction to a specific site on the molecule, after which it can be cleaved. The design principle here is to use a group that is stable enough to withstand the reaction conditions but can be removed selectively later. The diisopropylcarbamate fits this role well in many synthetic sequences, such as those involving lithiation. researchgate.net The design of molecules for specific applications can also involve tuning the electronic properties of the molecule while keeping the diisopropylcarbamate group constant. For instance, modifying other parts of a molecule can influence its reactivity in cyclization reactions promoted by Lewis acids, even while the carbamate group's primary role remains unchanged. cardiff.ac.uk
Correlation of Molecular Structure with Mechanistic Pathways
The specific structure of a diisopropylcarbamate-containing molecule can directly determine the mechanistic pathway a reaction follows. Minor changes to the substrate or reaction conditions can favor one mechanism over another, leading to different products or reaction kinetics.
A detailed study of the ortholithiation of 3-fluorophenyl-N,N-diisopropyl carbamate with lithium diisopropylamide (LDA) revealed a highly complex reaction mechanism. nih.gov The reaction did not follow simple kinetics; instead, it showed evidence of autocatalysis, where the product of the reaction accelerates its own formation. The proposed mechanism involves multiple pathways, including:
An initial, slower metalation step involving an LDA dimer.
A rate-limiting condensation of the resulting aryllithium product with another LDA dimer to form mixed aggregates.
A highly efficient metalation of the starting carbamate by one of the newly formed mixed aggregates, completing the autocatalytic cycle. nih.gov
This intricate pathway is a direct consequence of the structures of the carbamate, the base (LDA), and the aryllithium product, which can form various aggregates in solution. Had the carbamate been less bulky, the aggregation states and, therefore, the entire mechanistic landscape, could have been different. nih.gov
In another example, the reaction of propargyl carbamates with Lewis acidic boranes promotes a 5-exo-dig cyclization. cardiff.ac.uk The specific structure of the carbamate substrate and the choice of the Lewis acid dictate the efficiency and outcome of this mechanistic pathway. Furthermore, using a different Lewis acid, such as PhBCl2, can shut down the cyclization pathway and instead promote a completely different mechanism: the 1,3-haloboration of the alkyne. cardiff.ac.uk This demonstrates a clear correlation where the molecular structure of the reactants dictates which of several possible mechanistic pathways is operative.
Integration of Computational and Experimental Approaches in SAR Elucidation
Combining computational modeling with experimental work provides a powerful strategy for understanding the structure-activity relationships of diisopropylcarbamate derivatives. wiley.com This integrated approach allows researchers to build and test hypotheses that would be difficult to address through experiments alone. nih.gov
A comprehensive study of butyrylcholinesterase (BChE) inhibitors illustrates this synergy perfectly. chemrxiv.org The research combined experimental techniques like kinetic analysis, whole protein mass spectrometry, and X-ray crystallography with computational methods, including molecular modeling and quantum mechanics (QM) calculations.
Experimentally , researchers synthesized and tested a series of carbamate inhibitors, determining their inhibitory concentrations (IC50). Mass spectrometry unequivocally confirmed that the inhibitors worked by covalently modifying a serine residue in the enzyme. chemrxiv.org
Computationally , modeling provided insights into why some potential inhibitors were ineffective. The calculations revealed significant steric constraints, suggesting that bulky carbamate groups—like a diisopropylcarbamate—would struggle to access the catalytic serine deep within the enzyme's active site. QM calculations further supported that steric effects, rather than electronic differences, were the key factor determining the covalent binding behavior of these inhibitors. chemrxiv.org
This combination of approaches provided a complete picture: experiments identified active compounds, and computational work explained the structural basis for their activity (or lack thereof), guiding the design of future inhibitors.
Similarly, in the study of the complex autocatalytic lithiation of 3-fluorophenyl-N,N-diisopropyl carbamate, a detailed mechanistic model was developed using computational numeric integration methods. nih.gov This model was essential to explain the unusual, non-standard reaction kinetics observed through experimental IR spectroscopy, successfully accounting for the time-dependent changes in the concentrations of reactants, intermediates, and products. nih.gov
The following table highlights the complementary roles of computational and experimental methods in SAR studies.
| Approach | Role in SAR Elucidation | Examples |
| Experimental | Synthesis of analogs, measurement of reactivity/activity (kinetics, IC50), structural confirmation (X-ray, MS). | Kinetic analysis of enzyme inhibition, LC-MS to confirm covalent binding, IR spectroscopy to monitor reaction progress. chemrxiv.orgnih.gov |
| Computational | Modeling of molecule-target interactions, calculation of electronic properties, prediction of steric clashes, simulation of reaction pathways. | Molecular docking to predict binding modes, QM calculations of reaction energetics, numeric integration of kinetic models. chemrxiv.orgnih.gov |
Q & A
Q. What are the standard synthetic routes for methyl diisopropylcarbamate derivatives, and how can reaction yields be optimized?
this compound derivatives are typically synthesized via nucleophilic substitution reactions using diisopropylcarbamoyl chloride and hydroxyl-containing precursors (e.g., indole derivatives) in the presence of a base like DIPEA. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly impact yields. For example, THF or MeCN at room temperature under inert atmospheres (Ar) are common solvents, with yields ranging from 25% to 80% depending on substituent steric effects. Column chromatography on silica gel with gradients like PE/EtOAc is used for purification .
Q. Which analytical techniques are critical for characterizing this compound compounds?
Essential techniques include:
- ESI-HRMS : Confirms molecular mass (e.g., m/z = 428.3267 for a derivative in ).
- NMR spectroscopy : and NMR resolve substituent positions and confirm carbamate bond formation (e.g., δ = 2.21 ppm for methyl groups in ).
- UPLC : Assesses purity (>95% total area under specified wavelengths).
- IR spectroscopy : Identifies functional groups (e.g., νmax ~1684–1700 cm for carbamate C=O stretches) .
Q. How should researchers ensure compound stability during storage and experimentation?
Store derivatives in airtight containers under inert gas (e.g., Ar) at low temperatures (-20°C) to prevent hydrolysis or oxidation. Pre-experiment purity checks via UPLC are recommended to detect degradation. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the design of this compound analogs for enzyme inhibition?
SAR studies involve systematically modifying substituents (e.g., cycloheptylethyl or propargyl groups) and evaluating inhibitory potency. For example, bulky substituents at the indole 3-position enhance pseudo-irreversible binding to butyrylcholinesterase. Kinetic assays (e.g., IC determination) and crystallographic data (e.g., active-site interactions in ) validate design hypotheses .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Cross-validate findings using complementary techniques:
Q. How can computational modeling enhance the understanding of this compound interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes and stability. For instance, ’s crystal structure (PDB ID: 7B4H) provides a template for docking studies. QSAR models further correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Q. What crystallographic parameters are critical for resolving this compound derivatives?
Key parameters include:
- Space group (e.g., monoclinic in ).
- Unit cell dimensions (e.g., Å, Å).
- Refinement metrics (, ). Use programs like SHELXL for refinement and Mercury for visualization .
Methodological Best Practices
Q. How should researchers document synthetic procedures and characterization data for reproducibility?
Follow IUPAC naming conventions and detail:
- Reaction stoichiometry, solvent, and temperature.
- Chromatography conditions (e.g., gradient elution).
- Spectral data (NMR shifts, HRMS m/z) in supplementary materials. Reference guidelines in for structuring experimental sections .
Q. What statistical approaches are recommended for analyzing enzyme inhibition kinetics?
Use nonlinear regression (e.g., GraphPad Prism) to calculate and IC values. Compare dose-response curves across analogs using ANOVA with post-hoc tests (e.g., Tukey’s). Report mean ± SEM and replicates .
Tables
Table 1: Key Spectral Data for this compound Derivatives
| Compound | ESI-HRMS (m/z) | UPLC Purity (%) | NMR Key Peaks (δ, ppm) |
|---|---|---|---|
| Derivative A | 428.3267 | 98.7 | 2.21 (s, CH), 6.94 (dd, J = 7.5 Hz) |
| Derivative B | 412.2948 | 99.8 | 3.54 (br s, CH), 7.04 (t, J = 7.8 Hz) |
Table 2: Crystallographic Parameters for 2-Oxo-1,2-diphenylethyl Diisopropylcarbamate
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell volume | 1826.33 Å |
| 0.051 | |
| Resolution (Å) | 0.71073 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
